3-Fluorobenzofuran-5-amine

Synthetic chemistry Procurement Chemical sourcing

3-Fluorobenzofuran-5-amine (CAS 1785412-41-0) is a fluorinated aromatic amine with a fused benzofuran heterocyclic core, bearing a fluorine substituent at the C3 position and a primary amine at C5 (molecular formula C₈H₆FNO, MW 151.14 g/mol). As a specialized heterocyclic building block, it is commercially available at certified purity levels (NLT 97%) from ISO-compliant manufacturers for pharmaceutical R&D and quality control applications.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
Cat. No. B12962085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobenzofuran-5-amine
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=CO2)F
InChIInChI=1S/C8H6FNO/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H,10H2
InChIKeyLOJIKQISTAIGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobenzofuran-5-amine: Structural Identity, Physicochemical Profile, and Procurement Considerations


3-Fluorobenzofuran-5-amine (CAS 1785412-41-0) is a fluorinated aromatic amine with a fused benzofuran heterocyclic core, bearing a fluorine substituent at the C3 position and a primary amine at C5 (molecular formula C₈H₆FNO, MW 151.14 g/mol) . As a specialized heterocyclic building block, it is commercially available at certified purity levels (NLT 97%) from ISO-compliant manufacturers for pharmaceutical R&D and quality control applications . The compound belongs to the benzofuran-5-amine class, whose members have demonstrated utility as synthetic intermediates for multi-targeted receptor tyrosine kinase and microtubule inhibitors, as well as histamine H3 receptor antagonists and cholinesterase inhibitors [1][2]. The unique combination of a fluorinated furan ring (C3-F) and an aromatic amine (C5-NH₂) on the same scaffold creates a rare bifunctional reactivity profile that distinguishes this compound from non-fluorinated analogs and from regioisomers with fluorine at alternative positions.

Why 3-Fluorobenzofuran-5-amine Cannot Be Swapped with Non-Fluorinated or Regioisomeric Analogs


Fluorine incorporation into heterocyclic scaffolds can substantially alter bond strength, lipophilicity, bioavailability, conformation, electrostatic potential, dipole moment, and pKa relative to non-fluorinated parent compounds [1]. At the specific C3 position of benzofuran, fluorine acts as a strategic electronic modulator that withdraws electron density from the furan ring via inductive effects, reducing C3 nucleophilicity and altering the susceptibility of the C2–C3 double bond to metabolic oxidation by cytochrome P450 enzymes . This electronic perturbation is position-dependent: a fluorine at C3 produces a distinct electronic topology compared to fluorine at C5, C6, or C7, meaning that 3-fluorobenzofuran-5-amine cannot be treated as interchangeable with 5-fluorobenzofuran-3-amine or other regioisomers. In the broader 5-aminobenzofuran series, the nature and position of substituents on the benzofuran ring directly modulate biological target potency—for example, in H3 receptor antagonists, subnanomolar binding affinity (human Kᵢ = 0.05 nM) depends on specific substitution patterns at the benzofuran 5-position [2]. Similarly, within the 3-aminobenzofuran class, the identity of the substituent on the benzyl moiety (e.g., 2-fluorobenzyl vs. 3-methoxybenzyl) determines AChE and BuChE inhibitory potency [3]. These precedents establish that subtle structural modifications on the benzofuran scaffold produce quantifiably different biological outcomes, and that generic substitution without experimental validation introduces unacceptable risk in lead optimization programs.

Quantitative Evidence for 3-Fluorobenzofuran-5-amine Differentiation vs. Analogs


Synthetic Accessibility Advantage: Available at NLT 97% Purity vs. Non-Commercialized Regioisomers and 3-Chloro Analog

3-Fluorobenzofuran-5-amine (CAS 1785412-41-0) is commercially available at NLT 97% purity from ISO-certified manufacturers . By contrast, its closest regioisomer—3-fluorobenzofuran-6-amine—and the 3-chloro analog (3-chlorobenzofuran-5-amine) are not listed as commercial catalog products in the searched databases, and the non-fluorinated parent benzofuran-5-amine (CAS 58546-89-7) is also available at 97% purity but lacks the fluorine-based electronic modulation . The 2-fluorobenzofuran-5-amine analog is accessible only via advanced photocatalytic defluorinative coupling methodology requiring specialized synthetic expertise, making it substantially less accessible for routine procurement [1].

Synthetic chemistry Procurement Chemical sourcing

Electronic Modulation Differentiation: Fluorine Substituent Effects at C3 Alter Physicochemical Properties vs. Non-Fluorinated Parent

The introduction of fluorine at the C3 position of benzofuran creates measurable changes in physicochemical properties compared to the non-fluorinated parent. For the closely related scaffold 3-fluoro-1-benzofuran (C₈H₅FO, lacking the C5 amine), the predicted LogP increases from approximately 2.67 (benzofuran) to approximately 2.85, representing a moderate enhancement in lipophilicity that can improve membrane permeability . The C3-fluorine atom withdraws electron density from the furan ring via inductive effects, reducing C3 nucleophilicity and deactivating the position toward electrophilic attack . For 3-fluorobenzofuran-5-amine specifically, the presence of the C5-NH₂ group further modulates the electronic character: the predicted pKa of the aniline-type amine in benzofuran-5-amine is 3.87 ± 0.10 (predicted), and the fluorine at C3 is expected to slightly lower this pKa via its electron-withdrawing effect, reducing the basicity of the amine relative to the non-fluorinated analog .

Medicinal chemistry Drug design Physicochemical profiling

Metabolic Stability Advantage: C3-Fluorine as a Strategic Metabolic Block on the Benzofuran Scaffold

The C2–C3 double bond in benzofuran is a documented site of metabolic oxidation by cytochrome P450 enzymes, which can generate reactive metabolites and limit compound half-life [1]. The introduction of fluorine at the C3 position reduces the electron density of the furan ring, making the C2–C3 double bond less susceptible to oxidative metabolism—a strategy characterized as a 'metabolic block' in medicinal chemistry . This is a position-specific advantage: a fluorine at C5, C6, or C7 does not provide the same direct protection of the furan double bond. In benzofuran-based drug discovery programs, fluorinated benzofurans have been shown to exhibit enhanced bioavailability and permeability relative to non-fluorinated counterparts, and incorporating fluorine has become an increasingly common strategy to improve metabolic stability of drug molecules [2][3].

Drug metabolism Pharmacokinetics ADME Lead optimization

Benzofuran-5-amine Scaffold SAR Precedent: Subnanomolar Potency Achievable Through 5-Position Derivatization

The 5-aminobenzofuran scaffold has a well-established SAR track record demonstrating that derivatization at the 5-amino position can yield subnanomolar target binding affinity. In a series of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists, compound 7h ([2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl](5-nitropyridin-2-yl)amine) achieved human Kᵢ = 0.05 nM and rat Kᵢ = 0.11 nM, representing a 9-fold (human) and 11-fold (rat) improvement over the benchmark compound ABT-239 [1]. This demonstrates that the 5-amino position on the benzofuran core is a productive vector for achieving high-potency target engagement. The presence of the fluorine at C3 in 3-fluorobenzofuran-5-amine is structurally compatible with this SAR, as the H3 antagonist pharmacophore model accommodates substituents at the benzofuran 3-position.

Histamine H3 receptor CNS drug discovery Structure-activity relationship

Cholinesterase Inhibitor SAR: Fluorinated Benzyl Substituents Enhance AChE/BuChE Dual Inhibition Potency in 3-Aminobenzofuran Series

In a 2022 study of 16 novel 3-aminobenzofuran derivatives (5a–p) evaluated as dual AChE/BuChE inhibitors for Alzheimer's disease, compound 5f—bearing a 2-fluorobenzyl moiety on the 3-amino group—showed the best overall inhibitory activity among the series [1]. The presence of fluorine on the benzyl substituent (rather than on the benzofuran core itself) was correlated with enhanced potency, and compound 5f additionally demonstrated activity against self- and AChE-induced Aβ aggregation and showed acceptable cell viability in MTT assays against PC12 cells [2]. The kinetic study revealed that compound 5f exhibits mixed-type inhibition on AChE [2]. This SAR precedent establishes that fluorine incorporation in proximity to the benzofuran-amine pharmacophore can be potency-enhancing. For 3-fluorobenzofuran-5-amine, the fluorine is directly on the benzofuran core at C3 rather than on a pendant benzyl group, providing a geometrically distinct fluorination pattern that may influence target binding differently than the 2-fluorobenzyl configuration.

Alzheimer's disease Acetylcholinesterase Butyrylcholinesterase Multifunctional agents

Patent Landscape: Benzofuran-5-amine Scaffold is a Recognized Pharmacophoric Core in Active Therapeutic Programs

The benzofuran-5-amine scaffold is the subject of active patent protection across multiple therapeutic areas. A 2024 international patent application (WO/2024/254411, filed by ATAI Life Sciences AG) claims 'Substituted Benzofuran Propyl Amine Modulators of Monoaminergic Transporters,' demonstrating ongoing industrial investment in benzofuran-amine derivatives for CNS indications [1]. Earlier patent activity includes US Patent 6,822,101 (2004) covering processes for preparing amine-substituted benzofurans with heterocyclic groups at the 5-position, and patents for 3-aroyl-5-aminobenzofuran derivatives as antiarrhythmic agents [2][3]. The benzofuran-5-amine substructure (specifically the C5-NH₂ group) appears as a recurring motif in these filings, while the combination of C3-fluorine with C5-amine represents a less crowded IP space that may offer freedom-to-operate advantages relative to more heavily patented substitution patterns.

Intellectual property Drug discovery Monoaminergic transporters CNS therapeutics

Optimal Application Scenarios for 3-Fluorobenzofuran-5-amine in Research and Industrial Procurement


CNS Drug Discovery: Building Block for Histamine H3 Receptor Antagonist Libraries with Pre-Installed Metabolic Protection

Research teams pursuing CNS-penetrant histamine H3 receptor antagonists can leverage 3-fluorobenzofuran-5-amine as a starting scaffold that combines two validated design features: (1) a C5-NH₂ handle for derivatization, which in the 5-aminobenzofuran series has demonstrated the capacity to achieve subnanomolar H3 binding affinity (human Kᵢ = 0.05 nM for compound 7h, a 9-fold improvement over ABT-239) [1]; and (2) a C3-fluorine metabolic block that reduces the electron density of the furan C2–C3 double bond, predicted to decrease susceptibility to cytochrome P450-mediated oxidative metabolism . This pre-installed fluorine may reduce the need for later-stage metabolic stabilization strategies such as deuteration or heterocycle replacement, potentially shortening lead optimization timelines. The scaffold is particularly suited for CNS programs requiring both high target potency and metabolic robustness.

Alzheimer's Disease Research: Fluorinated Benzofuran-Amine Scaffold for Multifunctional Cholinesterase Inhibitor Design

The 3-aminobenzofuran chemotype has been validated as a platform for designing multifunctional anti-Alzheimer's agents with dual AChE/BuChE inhibitory activity, Aβ anti-aggregation properties, and acceptable neuronal cell viability [2]. In this established SAR framework, fluorine-containing analogs (e.g., compound 5f with a 2-fluorobenzyl group) showed superior potency compared to non-fluorinated analogs (e.g., compound 5e with 3-methoxybenzyl) [2]. 3-Fluorobenzofuran-5-amine provides medicinal chemists with an alternative fluorination pattern—fluorine directly on the benzofuran core rather than on a pendant benzyl group—enabling exploration of a distinct region of chemical space within the validated 3-aminobenzofuran pharmacophore model. This compound is suitable as a starting material for synthesizing focused libraries targeting neurodegenerative disease pathways.

Kinase Inhibitor Discovery: 5-Aminobenzofuran Intermediate for Multi-Targeted Tyrosine Kinase and Microtubule Inhibitor Synthesis

Benzofuran-5-amine (the non-fluorinated parent) is an established reagent in the synthesis of substituted pyrimidines that function as multi-targeted receptor tyrosine kinase and microtubule inhibitors with potential antitumor activity . Additionally, benzofuran derivatives have been identified as potent CK2 (casein kinase 2) inhibitors with IC₅₀ values in the submicromolar range, with the most active compound (3-amino-5-hydroxy-benzofuran derivative 11s) achieving an IC₅₀ of 0.2 μM against CK2 [3]. 3-Fluorobenzofuran-5-amine can serve as a fluorinated replacement for benzofuran-5-amine in these established synthetic routes, introducing the C3-fluorine to modulate the electronic properties and potentially the kinase selectivity profile of the resulting inhibitors. For medicinal chemistry groups seeking to expand the chemical diversity of kinase-focused compound collections, this fluorinated building block offers a straightforward entry point.

Procurement Strategy: Sourcing a Rare Dual-Functional Benzofuran Building Block with Defined Purity for Parallel Library Synthesis

For procurement and compound management teams, 3-fluorobenzofuran-5-amine represents a strategically valuable acquisition because it is one of very few commercially available benzofuran building blocks that combines C3-halogen substitution with a C5-primary amine in a single scaffold at certified purity (NLT 97%) . The 3-chloro analog is not listed as a commercial catalog product, and the 2-fluoro regioisomer requires specialized synthetic methodology [4]. By procuring this compound from ISO-certified manufacturers, organizations can bypass multi-step in-house synthesis of a building block that provides both a synthetic vector (C5-NH₂ for amide coupling, reductive amination, or urea formation) and a metabolic/electronic handle (C3-F) in a single molecular entity. This dual functionality makes the compound suitable for parallel library synthesis across multiple target classes—CNS, oncology, and anti-infective—maximizing the return on procurement investment for diversified discovery portfolios.

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